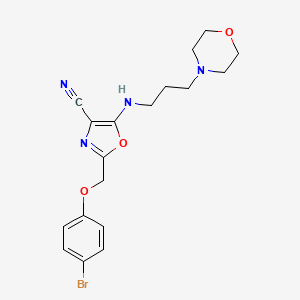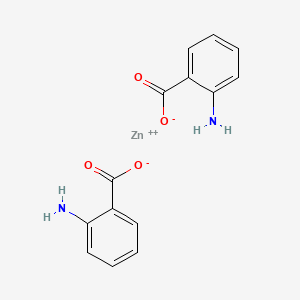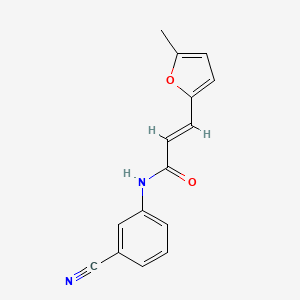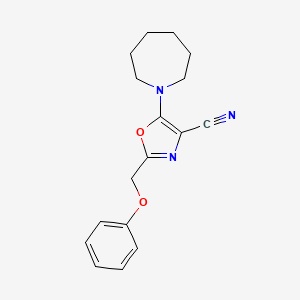
MFCD04064555
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD04064555” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD04064555” involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Reactants: The starting materials are carefully chosen based on the desired chemical structure.
Reaction Conditions: The reactions are conducted under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. The methods include:
Batch Processing: Small-scale production in batches, allowing for precise control over reaction conditions.
Continuous Processing: Large-scale production with continuous input of reactants and output of products, enhancing efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
“MFCD04064555” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“MFCD04064555” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which “MFCD04064555” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical events. The detailed mechanism includes:
Binding to Targets: The compound binds to its molecular targets with high affinity.
Activation/Inhibition: It may activate or inhibit specific pathways, resulting in the desired biological effect.
Downstream Effects: The initial interaction triggers downstream signaling pathways, leading to physiological or biochemical changes.
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3/c19-14-2-4-15(5-3-14)25-13-17-22-16(12-20)18(26-17)21-6-1-7-23-8-10-24-11-9-23/h2-5,21H,1,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDXMILWRJZOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 15-hydroxy-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate](/img/structure/B7757103.png)
![4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoic acid](/img/structure/B7757110.png)
![Methyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate;oxalic acid](/img/structure/B7757117.png)
![10-methyl-N-[(pyridin-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B7757122.png)
![5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757125.png)
![5-amino-3-butylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757127.png)
![5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757148.png)

![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]-2-phenylacetate](/img/structure/B7757171.png)

![5-(Azepan-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757183.png)
![methyl 2-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757207.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757214.png)
